An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Leucinostatin H
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Leucinostatin H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of Leucinostatin H, a novel peptide antibiotic. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Introduction
Leucinostatins are a family of peptide antibiotics primarily isolated from the fungus Paecilomyces lilacinus and Paecilomyces marquandii.[1] These natural products have garnered significant interest due to their broad spectrum of biological activities, including antimicrobial, antitumor, and phytotoxic effects.[2][3] Leucinostatin H, a minor component of the leucinostatin complex, is distinguished by the presence of a tertiary amine-oxide terminal group, a feature that contributes to its unique chemical properties and biological activity.[4] This guide will delve into the detailed chemical structure and stereochemical configuration of Leucinostatin H, supported by spectroscopic data and experimental protocols for its isolation.
Chemical Structure and Stereochemistry
The definitive structure of Leucinostatin H was elucidated by Radics and colleagues in 1987. It is a modified nonapeptide with the molecular formula C₅₇H₁₀₃N₁₁O₁₂.[5] The structure is characterized by a linear peptide chain containing several non-proteinogenic amino acids and is N-acylated with (4R, E)-4-methylhex-2-enoic acid. A key distinguishing feature of Leucinostatin H is the presence of an N-oxide on the terminal dimethylamino group of the C-terminal (2S)-N¹, N¹-dimethylpropane-1,2-diamine residue.
The complete chemical structure and stereochemistry of Leucinostatin H are depicted below:
Caption: Chemical structure of Leucinostatin H.
The stereochemistry of the constituent amino acids has been determined to be L for leucine and threo for β-hydroxyleucine. The absolute configuration of the 4-methyl-L-proline and the chiral center in the N-terminal fatty acid has also been established.
Physicochemical and Spectroscopic Data
The structural elucidation of Leucinostatin H was based on extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The key quantitative data are summarized below.
Table 1: Physicochemical Properties of Leucinostatin H
| Property | Value | Reference |
| Molecular Formula | C₅₇H₁₀₃N₁₁O₁₂ | [5] |
| Molecular Weight | 1134.5 g/mol | [5] |
| Exact Mass | 1133.7788 Da | [5] |
| Appearance | White amorphous powder |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Leucinostatin H
| Functional Group | ¹H Chemical Shift (ppm) Range | ¹³C Chemical Shift (ppm) Range |
| Amide NH | 7.0 - 8.5 | - |
| α-CH | 3.5 - 5.0 | 50 - 65 |
| Methyl groups (Leu, Aib, MHA) | 0.8 - 1.5 | 15 - 30 |
| Methylene groups | 1.2 - 3.5 | 25 - 45 |
| Olefinic CH (MHA) | 5.5 - 7.0 | 120 - 150 |
| Carbonyl C | - | 170 - 178 |
| N-Oxide adjacent CH₃ | ~3.2 | ~60 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Mass Spectrometry Data
High-resolution mass spectrometry is a critical tool for confirming the elemental composition of Leucinostatin H.
-
HR-FABMS: m/z 1134.7865 [M+H]⁺, calculated for C₅₇H₁₀₄N₁₁O₁₂: 1134.7860.
Experimental Protocols
The following sections detail the methodologies for the isolation and structural elucidation of Leucinostatin H, based on procedures described for the leucinostatin family.
Fermentation and Isolation
Leucinostatin H is produced by the fermentation of Paecilomyces marquandii.
Workflow for Isolation and Purification of Leucinostatin H:
Caption: General workflow for the isolation of Leucinostatin H.
-
Fermentation: Paecilomyces marquandii is cultured in a suitable liquid medium containing glucose, peptone, and yeast extract at 27°C for 7-10 days with shaking.
-
Extraction: The culture broth is filtered to separate the mycelium. The mycelial cake is extracted with acetone.
-
Solvent Partitioning: The acetone extract is concentrated under reduced pressure and the resulting aqueous suspension is partitioned with ethyl acetate. The ethyl acetate layer, containing the crude leucostatins, is collected.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, including silica gel column chromatography, Sephadex LH-20 gel filtration, and finally, preparative high-performance liquid chromatography (HPLC) to yield pure Leucinostatin H.
Structural Elucidation
The structure of Leucinostatin H was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Fast Atom Bombardment (FAB) and High-Resolution Mass Spectrometry (HRMS) were used to determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), were employed to establish the connectivity of atoms and the sequence of amino acid residues.
-
Amino Acid Analysis: Acid hydrolysis of Leucinostatin H followed by chiral gas chromatography was used to identify the constituent amino acids and determine their absolute configurations.
Mechanism of Action and Signaling Pathway
Leucinostatins exert their biological effects primarily by interacting with and disrupting cellular membranes. This leads to a cascade of downstream effects, including the inhibition of mitochondrial function.
Proposed Mechanism of Action of Leucinostatins:
Caption: Proposed signaling pathway for Leucinostatin-induced cell death.
The lipophilic nature of the N-terminal fatty acid facilitates the insertion of the molecule into the lipid bilayer of cell membranes. The peptide backbone then forms pores or channels, leading to the dissipation of essential ion gradients across both the plasma and mitochondrial membranes.[3] This disruption of the mitochondrial membrane potential uncouples oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), ultimately triggering apoptotic cell death.[6]
Conclusion
Leucinostatin H is a structurally unique member of the leucinostatin family of peptide antibiotics. Its distinct tertiary amine-oxide functionality, coupled with a complex array of non-proteinogenic amino acids, contributes to its notable biological activity. This guide has provided a detailed overview of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization. Further research into the synthesis of Leucinostatin H and its analogues may provide new avenues for the development of novel therapeutic agents.
References
- 1. Studies on peptide antibiotics, leucinostatins. I. Separation, physico-chemical properties and biological activities of leucinostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity of Linear Non-Ribosomal Peptide in Biocontrol Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
